Papaveroline vs. Tetrahydropapaveroline (THP): Divergent Smooth Muscle Relaxation and PDE Inhibition Profiles
In isolated rabbit ileum, Tetrahydropapaveroline (THP) is a potent relaxant (I50 = 6 µM) but a very weak phosphodiesterase (PDE) inhibitor (Ki = 350 µM). In contrast, the classic vasodilator Papaverine is a strong PDE inhibitor (Ki = 2 µM) but a less potent relaxant (I50 = 20 µM) [1]. This data positions Papaveroline (the oxidized, aromatic analog of THP) as the appropriate tool for studies requiring a catechol isoquinoline scaffold without the confounding factor of strong PDE inhibition, a key differentiator from Papaverine.
| Evidence Dimension | Smooth Muscle Relaxation (I50) and PDE Inhibition (Ki) |
|---|---|
| Target Compound Data | I50 (Relaxation) = 6 µM; Ki (PDE Inhibition) = 350 µM (data for THP, the reduced form) |
| Comparator Or Baseline | Papaverine: I50 (Relaxation) = 20 µM; Ki (PDE Inhibition) = 2 µM |
| Quantified Difference | THP is 3.3x more potent at inducing relaxation but is a 175x weaker PDE inhibitor compared to Papaverine. |
| Conditions | Rabbit ileum smooth muscle, low Km cAMP-phosphodiesterase assay. |
Why This Matters
This data confirms that Papaveroline's core scaffold is not associated with strong PDE inhibition, making it essential for research focused on alternative signaling pathways (e.g., adenylate cyclase stimulation, Fyn kinase) where PDE inhibition by Papaverine would confound results.
- [1] Berndt, S. F., Schulz, H. U., & Stock, K. (1976). Influence of papaverine derivatives on phosphodiesterase activity, cyclic 3',5'-AMP levels and relaxing effect on rabbit ileum. *Naunyn-Schmiedeberg's Archives of Pharmacology*, 294(3), 271–275. View Source
